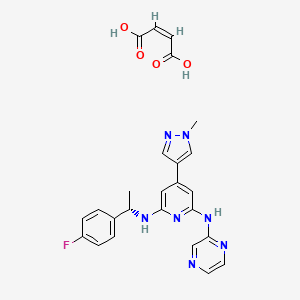

NS-018 maleate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGJAAQMBYZDS-FXSDFHGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354799-87-3 | |

| Record name | NS-018 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILGINATINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Determinants of NS-018 (Ilginatinib) Maleate Selectivity: A Mechanistic Technical Guide

Executive Summary

This technical guide delineates the structural and mechanistic basis for the high selectivity of NS-018 (Ilginatinib) maleate , a potent JAK2 inhibitor. Unlike first-generation pan-JAK inhibitors, NS-018 exhibits a distinct selectivity profile that spares JAK1 and JAK3 to a significant degree while preferentially targeting the JAK2 V617F mutational driver.

The core of this selectivity lies in a unique water-mediated hydrogen bonding network involving Gly993 and a specific CH···O interaction with the inhibitor’s fluorobenzene moiety. This guide provides the structural logic, quantitative profiling, and experimental workflows necessary for researchers to validate and expand upon these findings.

Chemical Architecture & Salt Form

The Active Moiety: NS-018

NS-018 is a pyrazine-based small molecule designed to function as an ATP-competitive type I inhibitor. Its scaffold is optimized to fit the ATP-binding pocket of the Janus Kinase (JAK) domain.

-

Core Scaffold: Aminopyrazine.

-

Key Functional Group: Fluorobenzene moiety (Critical for selectivity).

-

Salt Form (Maleate): The drug is formulated as a maleate salt to enhance aqueous solubility and bioavailability. While the maleate counterion dictates physicochemical stability, the selectivity described herein is intrinsic to the NS-018 free base interacting with the kinase domain.

The Selectivity Challenge

The ATP-binding pockets of the JAK family (JAK1, JAK2, JAK3, TYK2) are highly conserved. Achieving selectivity requires exploiting subtle non-conserved residues or distinct conformational states of the glycine-rich loop (G-loop).

Structural Basis of Selectivity[1][2]

The superior selectivity of NS-018 for JAK2 (and specifically the V617F mutant) over JAK1/3 is driven by three distinct molecular interactions identified through X-ray crystallography.

The Hinge Region Anchor (Leu932)

Like most ATP-competitive inhibitors, NS-018 anchors itself to the hinge region of the kinase.

-

Interaction: Direct hydrogen bonds.

-

Residue: Leu932 (Backbone amino and carbonyl groups).[1]

-

Function: Stabilizes the inhibitor within the active site. This interaction is necessary for potency but not sufficient for selectivity, as this residue is conserved.

The Selectivity Filter: Gly993 & Water Mediation

This is the defining feature of NS-018. The inhibitor exploits the region immediately N-terminal to the DFG motif (Asp-Phe-Gly).

-

Water-Mediated H-Bond: A nitrogen atom on the NS-018 scaffold forms a hydrogen bond with a specific, trapped water molecule.[1] This water molecule, in turn, H-bonds with the carbonyl group of Gly993 .[1]

-

Fluorobenzene CH···O Interaction: The fluorobenzene ring of NS-018 is positioned such that an aromatic CH forms a weak, yet stabilizing, hydrogen bond directly with the carbonyl oxygen of Gly993 .

Why this matters: Other JAK inhibitors (e.g., ruxolitinib) do not effectively engage Gly993 in this specific manner. This interaction network is highly sensitive to the precise geometry of the JAK2 pocket, particularly in the V617F mutant conformation.

G-Loop Conformation

NS-018 binds to JAK2 when the glycine-rich loop (G-loop) is in an "open" conformation .

-

Structural Marker: In this state, Asn859 (G-loop) and Asp994 (DFG motif) are not within hydrogen-bonding distance.[2]

-

Selectivity Impact: This open conformation accommodates the bulk of the inhibitor without steric clash, a feature less accessible in the JAK1/JAK3 isoforms due to subtle side-chain variations in the G-loop vicinity.

Visualization of Binding Mode

Caption: Schematic representation of the critical contacts. The water-mediated bridge to Gly993 and the CH[1]···O interaction are unique determinants of NS-018 selectivity.

Comparative Kinase Profiling

The structural interactions described above translate into a distinct pharmacological profile. NS-018 demonstrates a ~46-fold window between JAK2 and JAK1, significantly wider than first-generation inhibitors.

Table 1: Kinase Selectivity Profile (Biochemical IC50)

| Target Kinase | IC50 (nM) | Selectivity Fold (vs JAK2) | Clinical Relevance |

| JAK2 (WT) | 0.72 | 1.0x | Primary Target |

| JAK1 | 33 | ~46x | Reduced immunosuppression risk |

| JAK3 | 39 | ~54x | Spares lymphoid lineage |

| TYK2 | 22 | ~31x | Reduced off-target effects |

| JAK2 (V617F) | <1.0* | High Potency | Drives efficacy in MPNs |

*Note: In cellular assays (Ba/F3), NS-018 shows a 4.3-fold preferential inhibition of JAK2 V617F proliferation over Wild Type, a feature attributed to the Gly993 interaction stabilizing the active mutant conformation.[3]

Experimental Validation Workflows

To validate the mechanism of action and selectivity of NS-018 or similar analogues, the following self-validating protocols are recommended.

Protocol A: Differential Kinase Activity Assay (FRET-Based)

Objective: Quantify the selectivity window between JAK2 and JAK1/3.[4]

-

Reagents: Recombinant JAK1, JAK2, JAK3 proteins; FRET-peptide substrate (e.g., STAT5 derived); NS-018 maleate stock (10 mM in DMSO).

-

Preparation: Dilute NS-018 in a 10-point serial dilution (0.1 nM to 10 µM).

-

Reaction:

-

Mix kinase + peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Add ATP at

concentration for each specific kinase (Critical for competitive inhibition accuracy). -

Incubate for 60 minutes at Room Temperature.

-

-

Detection: Add EDTA-containing termination buffer and Eu-labeled antibody. Read TR-FRET signal.

-

Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield historic IC50 within 2-fold.

Protocol B: Structural Elucidation Workflow

Objective: Confirm binding mode and Gly993 interaction.

Caption: Workflow for resolving the NS-018:JAK2 complex. Step 5 is critical for visualizing the water molecule bridging NS-018 and Gly993.

Clinical Implications of Selectivity

The structural "sparing" of JAK1 and the specific engagement of JAK2 V617F translate directly to clinical outcomes:

-

Reduced Hematologic Toxicity: By maintaining a selectivity window over JAK2 WT (to a lesser extent) and sparing JAK1, NS-018 mitigates the severe anemia and thrombocytopenia often seen with pan-JAK inhibitors.

-

Efficacy in MPNs: The preference for the V617F mutant (via the Gly993 stabilization) allows for effective suppression of the malignant clone in Myelofibrosis and Polycythemia Vera while preserving normal hematopoiesis.

References

-

Nakagawa, T., et al. (2011). "Discovery of NS-018, a potent and selective JAK2 inhibitor."[3][5][6] Bioorganic & Medicinal Chemistry Letters.

-

Shide, K., et al. (2014). "Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis."[1][3][7] Blood Cancer Journal.

-

Kiyoi, H., et al. (2016). "A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis." Leukemia.[2]

-

Chrencik, J.E., et al. (2019). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology (Comparative structural context).

Sources

- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]

- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Evaluation of NS-018 (Ilginatinib) in In Vivo Models of Myelofibrosis

Abstract

This application note provides a comprehensive technical guide for utilizing NS-018 maleate (Ilginatinib) , a highly selective JAK2 inhibitor, in preclinical mouse models of Myelofibrosis (MF). Unlike first-generation JAK inhibitors, NS-018 demonstrates a unique selectivity profile for the JAK2 V617F mutation while sparing JAK1 and JAK3, thereby minimizing off-target immunosuppression and anemia. This guide details the protocol for the JAK2 V617F Bone Marrow Transplantation (BMT) model , the preferred system for evaluating fibrosis reversal, and outlines critical experimental parameters including formulation, dosing regimens, and pharmacodynamic validation.

Compound Profile & Mechanism of Action

The NS-018 Advantage

Myelofibrosis is driven largely by dysregulated JAK-STAT signaling, most commonly via the JAK2 V617F mutation.[1] While Ruxolitinib (JAK1/2 inhibitor) is the standard of care, its dual inhibition often leads to dose-limiting cytopenias.

NS-018 (Ilginatinib) distinguishes itself through:

-

High Selectivity: 30–50-fold selectivity for JAK2 over JAK1/JAK3.[2]

-

Mutation Specificity: Preferential inhibition of cells harboring JAK2 V617F due to unique hydrogen-bonding interactions with the Gly993 residue in the JAK2 kinase domain.[3][4]

-

Sparing Effect: Reduced inhibition of wild-type JAK2 in erythroid progenitors, mitigating treatment-induced anemia.

Signaling Pathway Blockade

NS-018 functions by competitively binding to the ATP-binding site of the JAK2 kinase domain. This blockade prevents the phosphorylation of STAT5, a critical transcription factor for pro-inflammatory cytokines and cell proliferation.

Figure 1: Mechanism of Action. NS-018 preferentially inhibits the constitutively active JAK2 V617F mutant, blocking downstream STAT5 signaling.

Model Selection Strategy

Choosing the correct in vivo model is critical for NS-018 evaluation.

| Feature | JAK2 V617F Transgenic (TG) Mouse | JAK2 V617F BMT Model | Recommendation |

| Disease Onset | Slow, chronic (weeks 12+) | Rapid, acute (days 10-14 post-BMT) | BMT for aggressive efficacy |

| Fibrosis | Mild to Moderate; resistant to reversal | Severe; resembles human MF | BMT is superior for fibrosis endpoints |

| Splenomegaly | Moderate | Severe | Both suitable |

| NS-018 Efficacy | Reduces spleen, improves survival | Reduces spleen, improves survival AND fibrosis | BMT demonstrates full potential |

Experimental Protocol: JAK2 V617F BMT Model

Formulation & Preparation

NS-018 has specific solubility requirements. Do not use DMSO for oral gavage if possible, as it can induce gastric irritation in chronic dosing.

-

Vehicle: 0.5% Methylcellulose (MC) in aqueous solution.

-

Compound Preparation:

-

Weigh NS-018 maleate powder.

-

Add a small volume of sterile water to wet the powder.

-

Gradually add 0.5% MC while triturating (grinding) to form a uniform suspension.

-

Storage: Prepare fresh weekly; store at 4°C protected from light. Resuspend thoroughly before every dose.

-

Study Design & Timeline

The following workflow utilizes the BMT model where donor bone marrow (5-FU treated) is transduced with JAK2 V617F retrovirus and transplanted into lethally irradiated recipients.

Figure 2: Experimental Timeline. Dosing begins only after confirmation of disease onset (leukocytosis) to ensure therapeutic (not prophylactic) evaluation.

Dosing Regimen

-

Frequency: BID (Twice Daily). Note: QD (Once Daily) is insufficient due to the murine half-life of NS-018.

-

Dose Groups:

-

Vehicle Control: 0.5% Methylcellulose (10 mL/kg).

-

Low Dose NS-018: 25 mg/kg BID.

-

High Dose NS-018: 50 mg/kg BID (Recommended for maximum efficacy).

-

Positive Control: Ruxolitinib (60 mg/kg BID) – optional for benchmarking.

-

Validation & Readouts

To ensure data integrity, the following endpoints must be collected.

Primary Efficacy Endpoints

-

Splenomegaly (Spleen Index):

-

Bone Marrow Fibrosis (Reticulin Staining):

-

Stain femurs with Gomori’s Silver Impregnation (Reticulin).

-

Grading: Use a blinded pathologist or automated image analysis to grade fibrosis (Scale 0–3).

-

Expectation: NS-018 in the BMT model significantly reduces reticulin density compared to vehicle.

-

Pharmacodynamic (PD) Validation

Verify target engagement by analyzing pSTAT5 levels in spleen or bone marrow lysates via Western Blot or Flow Cytometry.

| Marker | Vehicle Group | NS-018 Group (50 mg/kg) | Interpretation |

| pSTAT5 | High (Constitutive) | Suppressed | Direct inhibition of JAK2 signaling. |

| WBC Count | Severe Leukocytosis | Normalized | Reduction of myeloid proliferation. |

| Hemoglobin | Anemic (<10 g/dL) | Stable/Improved | Sparing of erythropoiesis (unlike Ruxolitinib). |

| Body Weight | Cachexia (Loss) | Gain/Stable | Reversal of constitutional symptoms. |

Troubleshooting Common Issues

-

Issue: Mice lose weight rapidly during dosing.

-

Cause: Esophageal trauma from gavage or drug toxicity.

-

Solution: Switch to a flexible gavage needle. Ensure dose does not exceed 100 mg/kg/day.

-

-

Issue: No fibrosis observed in Vehicle group.

-

Cause: BMT viral transduction efficiency was too low.

-

Solution: Verify GFP+ percentage in donor marrow pre-transplant (>40% recommended).

-

References

-

Nakaya, Y., et al. (2011). Efficacy of NS-018, a potent and selective JAK2 inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal.

-

Nakaya, Y., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis.[3][4] Blood Cancer Journal.

-

Shide, K., et al. (2008). Development of Sezary syndrome-like T-cell lymphoma in mice transgenic for the JAK2 V617F mutant. Leukemia.

-

ClinicalTrials.gov. Study of NS-018 in Patients With Myelofibrosis. Identifier: NCT01423851.[2][6]

Sources

- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

cell-based assays for NS-018 maleate efficacy

A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of NS-018 Maleate in Myeloproliferative Neoplasms

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the efficacy of NS-018 maleate (ilginatinib). NS-018 is a potent, selective, small-molecule inhibitor of Janus kinase 2 (JAK2) and Src-family kinases, targeting the dysregulated signaling pathways central to myeloproliferative neoplasms (MPNs).[1][2] We present a multi-faceted approach, beginning with assays to confirm target engagement within the cell, followed by a suite of phenotypic assays to measure the downstream functional consequences of JAK2 inhibition, including effects on cell proliferation, apoptosis, and clonogenic potential. The protocols herein are designed to be self-validating, providing a robust framework for the preclinical assessment of NS-018 and other JAK2 inhibitors.

Introduction: Targeting the Dysregulated JAK-STAT Pathway in MPNs

Myeloproliferative neoplasms (MPNs), including primary myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET), are a group of hematological malignancies characterized by the overproduction of mature blood cells.[3] A key driver of these disorders is the hyperactivation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] The discovery of a specific, acquired point mutation in the JAK2 gene, V617F, present in the majority of patients, was a landmark finding that solidified JAK2 as a critical therapeutic target.[6][7]

The JAK2V617F mutation leads to constitutive, cytokine-independent activation of the kinase, driving uncontrolled cell growth and survival.[6] NS-018 maleate is an orally bioavailable, ATP-competitive inhibitor designed to selectively target JAK2.[2] It demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, Tyk2) and also inhibits Src-family kinases.[2][8] Preclinical and clinical studies have shown that NS-018 effectively inhibits cells harboring constitutively active JAK2, such as those with the JAK2V617F or MPLW515L mutations.[2]

This guide outlines a logical workflow of cell-based assays to rigorously evaluate the biological activity of NS-018, providing the foundational data necessary for its continued development.

The JAK-STAT Signaling Pathway and NS-018's Mechanism of Action

Cytokines and growth factors bind to their specific receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In MPNs, mutations like JAK2V617F bypass the need for cytokine binding, leading to constant pathway activation. NS-018 acts by blocking the ATP-binding site of JAK2, thereby preventing the phosphorylation cascade.[2][9]

Caption: Figure 2: Experimental Workflow for NS-018 Evaluation.

Recommended Cell Models and Reagents

The choice of cell model is critical for obtaining clinically relevant data. We recommend a panel of cell lines to capture different genetic backgrounds of MPNs.

| Cell Line | Key Characteristics | Rationale for Use |

| HEL | Human Erythroleukemia | Endogenously expresses homozygous JAK2V617F mutation. [10][11][12]Represents a robust model for JAK2-driven proliferation. |

| UKE-1 | Human Megakaryoblastic Leukemia | Endogenously expresses homozygous JAK2V617F and is also a model for MPL mutations. [13][14]Broadens the applicability of the findings. |

| Ba/F3-JAK2V617F | Murine Pro-B Cell Line (Engineered) | IL-3 dependent for survival, but expression of JAK2V617F confers cytokine independence. [15]Provides a clean system to study inhibitor effects on the specific mutation. |

| Parental Ba/F3 | Murine Pro-B Cell Line | Requires IL-3 for survival. Serves as an essential negative control to assess the selectivity of NS-018 for mutated JAK2. |

NS-018 Maleate Preparation: Prepare a 10 mM stock solution of NS-018 maleate in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Protocols: From Target Engagement to Phenotypic Outcomes

Target Engagement: Western Blot for Phospho-STAT Inhibition

Causality: This assay directly confirms that NS-018 is engaging its target, JAK2, within the cell by measuring the phosphorylation status of its immediate downstream substrate, STAT3/5. A reduction in phosphorylated STAT (p-STAT) is a direct biomarker of JAK2 inhibition. [16] Protocol:

-

Cell Seeding: Seed HEL or UKE-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to grow overnight.

-

Treatment: Treat cells with a dose-response of NS-018 (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. A short incubation is sufficient to observe changes in signaling.

-

Cell Lysis:

-

Harvest cells by centrifugation (300 x g, 5 minutes).

-

Wash once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-p-STAT3, rabbit anti-total STAT3, mouse anti-β-actin) overnight at 4°C.

-

Wash 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Self-Validation: The inclusion of total STAT3 and a loading control (β-actin) is crucial. A decrease in p-STAT3 with no change in total STAT3 or β-actin confirms that the effect is due to inhibition of phosphorylation, not protein degradation or unequal loading.

Cell Viability and Proliferation Assays

Causality: Since MPN cells with activating JAK2 mutations are dependent on this pathway for proliferation and survival, inhibiting JAK2 with NS-018 is expected to reduce cell viability and growth. [12] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., HEL, UKE-1, Ba/F3-JAK2V617F) in a white, clear-bottom 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Treatment: Immediately add 100 µL of medium containing 2x the final concentration of NS-018 in a serial dilution. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read luminescence using a plate reader.

Data Presentation: Example IC50 Values for NS-018

| Cell Line | Genotype | NS-018 IC50 (nM) |

| HEL | JAK2V617F Homozygous | 15 - 30 |

| UKE-1 | JAK2V617F Homozygous | 20 - 40 |

| Ba/F3-JAK2V617F | JAK2V617F (Ectopic) | 10 - 25 |

| Ba/F3 (Parental + IL-3) | JAK2 Wild-Type | > 1000 |

Note: These are representative values. Actual IC50s may vary based on experimental conditions.

Apoptosis Induction Assays

Causality: By inhibiting the pro-survival signals downstream of JAK2, NS-018 should trigger programmed cell death, or apoptosis. This can be measured by detecting the activation of key executioner enzymes (caspases 3 and 7) or by observing changes in the cell membrane.

Protocol: Caspase-Glo® 3/7 Assay

-

Seeding and Treatment: Follow steps 1-2 of the CellTiter-Glo® protocol. A shorter incubation period (e.g., 24 or 48 hours) is often optimal for detecting apoptosis.

-

Assay:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. [17][18] * Add 100 µL of reagent to each well.

-

Mix gently on a plate shaker (300-500 rpm) for 30 seconds. [18][19] * Incubate at room temperature for 1-3 hours. [18][19]3. Measurement: Read luminescence on a plate reader. The signal is directly proportional to the amount of caspase 3/7 activity. [20] Protocol: Annexin V / PI Staining by Flow Cytometry

-

-

Seeding and Treatment: Seed 0.5 x 10^6 cells/mL in a 12-well plate and treat with NS-018 (e.g., at 1x, 5x, and 10x the IC50 value) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Staining:

-

Resuspend cells in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark. [21]5. Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer. [22] * Interpretation:

-

Annexin V- / PI- (Lower Left): Live cells

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left): Necrotic cells

-

-

Colony Formation Assay

Causality: This assay measures the ability of a single cell to proliferate into a colony, a key characteristic of cancer stem/progenitor cells. It is a highly translational assay, especially when using primary patient cells, to assess an inhibitor's potential to eradicate the disease-propagating population. NS-018 has been shown to suppress colony formation from bone marrow cells of MDS patients. [8] Protocol (using primary patient BMMNCs):

-

Cell Isolation: Isolate bone marrow mononuclear cells (BMMNCs) from patient samples using Ficoll-Paque density gradient centrifugation.

-

Plating: Add 1 x 10^5 BMMNCs to 1 mL of methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., EPO, SCF, IL-3, GM-CSF).

-

Treatment: Add NS-018 at various concentrations directly into the methylcellulose mixture before plating.

-

Incubation: Plate 1.1 mL of the mixture into 35 mm culture dishes. Incubate for 14 days at 37°C, 5% CO2 in a humidified incubator.

-

Quantification: Score colonies (e.g., CFU-GM, BFU-E) based on morphology under an inverted microscope. A colony is typically defined as a cluster of >40 cells.

Data Interpretation and Logical Framework

The power of this multi-assay approach lies in the convergence of evidence. A successful compound like NS-018 should demonstrate a clear, logical progression of effects.

Caption: Figure 3: Logic Framework for Data Interpretation.

Conclusion

The suite of cell-based assays described in this application note provides a comprehensive and robust framework for evaluating the preclinical efficacy of NS-018 maleate. By systematically assessing target engagement, impact on cell proliferation and survival, and clonogenic potential, researchers can build a compelling data package that elucidates the compound's mechanism of action and therapeutic potential. This self-validating workflow ensures that observed phenotypic effects are mechanistically linked to the inhibition of the JAK2 signaling pathway, providing high-confidence data to guide further drug development efforts.

References

-

Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia. [Link]

-

Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed Central. [Link]

-

Yacoub, A., et al. (2022). PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. PubMed Central. [Link]

-

Nakao, K., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Leukemia & Lymphoma. [Link]

-

BioSpace. (2023). NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission. BioSpace. [Link]

-

Ahmad, I., et al. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. AACR Journals. [Link]

-

Nakahara, H., et al. (2011). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Quentmeier, H., et al. (2012). Clonal evolution in UKE-1 cell line leading to an increase in JAK2 copy number. Leukemia Research. [Link]

-

Plo, I., et al. (2014). JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. PubMed Central. [Link]

-

Zhao, W., et al. (2014). Generation and Characterization of a JAK2V617F-Containing Erythroleukemia Cell Line. PLOS ONE. [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCBI. [Link]

-

Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. East Carolina University. [Link]

-

Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm? | CRA Post I. Labcorp Drug Development. [Link]

-

Testing.com. (2019). JAK2 Mutation Test. Testing.com. [Link]

-

Ulasli, M., et al. (2013). MPL W515L/K Mutations in Chronic Myeloproliferative Neoplasms. PubMed Central. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

-

Chen, C-Y., et al. (2021). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]

-

Chen, C-Y., et al. (2010). JAK2V617F and p53 mutations coexist in erythroleukemia and megakaryoblastic leukemic cell lines. Blood Cancer Journal. [Link]

-

Drexler, H.G., et al. (2006). JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders. Leukemia. [Link]

Sources

- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation and Characterization of a JAK2V617F-Containing Erythroleukemia Cell Line | PLOS One [journals.plos.org]

- 7. testing.com [testing.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK2V617F and p53 mutations coexist in erythroleukemia and megakaryoblastic leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clonal evolution in UKE-1 cell line leading to an increase in JAK2 copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. protocols.io [protocols.io]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Validating NS-018 Efficacy by Western Blot Analysis of STAT5 Phosphorylation

Introduction: The Rationale for Monitoring p-STAT5

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cellular communication, regulating fundamental processes like proliferation, differentiation, and apoptosis. In many myeloproliferative neoplasms (MPNs), this pathway is constitutively activated, frequently due to a specific mutation (V617F) in JAK2.[1][2] This aberrant signaling leads to the downstream phosphorylation and activation of STAT5, a key transcription factor that drives the uncontrolled cell growth characteristic of these diseases.[2][3]

NS-018 (ilginatinib) is a potent and highly selective small molecule inhibitor of JAK2.[4][5][6][7] Its therapeutic mechanism is rooted in its ability to block the kinase activity of JAK2, thereby preventing the phosphorylation of its downstream targets, including STAT5.[5][8] Consequently, measuring the levels of phosphorylated STAT5 at tyrosine 694 (p-STAT5 Tyr694) serves as a direct and reliable biomarker for assessing the target engagement and cellular efficacy of NS-018.[5][8] This application note provides a detailed, field-proven protocol for performing a quantitative Western blot to measure the dose-dependent inhibition of STAT5 phosphorylation by NS-018 in a relevant cellular model.

Signaling Pathway and Point of Inhibition

To understand the experimental basis, it is crucial to visualize the signaling cascade. The diagram below illustrates the canonical JAK2/STAT5 pathway and highlights the specific point of intervention by NS-018.

Caption: The JAK2/STAT5 signaling cascade and inhibition by NS-018.

Experimental Principle: A Self-Validating System

This protocol is designed to be a self-validating system. We will not only measure the decrease in p-STAT5 but also re-probe the same membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin). This three-tiered approach is critical for trustworthiness:

-

p-STAT5: The primary readout for NS-018 efficacy.

-

Total STAT5: Ensures that the observed decrease in p-STAT5 is due to phosphorylation inhibition, not a reduction in the total amount of STAT5 protein.

-

Loading Control: Confirms that an equal amount of protein was loaded in each lane, validating any observed differences between samples.

Materials and Reagents

| Category | Item | Example Supplier / Cat. No. | Key Considerations |

| Cell Lines | JAK2 V617F-positive cell line | HEL (ATCC® TIB-180™), UKE-1 | Choose a cell line with constitutive JAK2/STAT5 activation.[1][9] |

| Inhibitor | NS-018 (Ilginatinib) | MedChemExpress (HY-13271) | Prepare a concentrated stock (e.g., 10 mM) in DMSO. |

| Antibodies | Rabbit anti-p-STAT5 (Tyr694) | Cell Signaling Technology (#9351) | Highly specific for the phosphorylated form.[10] |

| Rabbit anti-STAT5 | Cell Signaling Technology (#9363) | Recognizes total STAT5 regardless of phosphorylation state. | |

| Mouse anti-GAPDH or β-actin | Proteintech (HRP-66240) | Loading control; choose a protein with stable expression. | |

| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) | Secondary antibody for detecting rabbit primary antibodies. | |

| Anti-mouse IgG, HRP-linked | Cell Signaling Technology (#7076) | Secondary antibody for detecting mouse primary antibodies. | |

| Lysis & Buffers | RIPA Lysis Buffer | Thermo Fisher Scientific (#89900) | Effective for extracting cytoplasmic and nuclear proteins.[11] |

| Protease Inhibitor Cocktail | Roche (cOmplete™, #11697498001) | Prevents protein degradation. Must be added fresh. | |

| Phosphatase Inhibitor Cocktail | Roche (PhosSTOP™, #04906837001) | CRITICAL: Prevents dephosphorylation of p-STAT5.[12][13][14] | |

| Laemmli Sample Buffer (2X) | Bio-Rad (#1610737) | For sample denaturation before electrophoresis. | |

| Tris-Buffered Saline (TBS) | - | Base for wash and blocking buffers. | |

| Tween-20 | Sigma-Aldrich (P9416) | Detergent for wash buffer (TBST). | |

| Reagents | Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | Recommended blocker for phospho-antibodies to reduce background. [14][15][16] |

| PVDF Membrane | Millipore (Immobilon-P) | High protein binding capacity, ideal for low-abundance targets.[17] | |

| ECL Substrate | Thermo Fisher Scientific (SuperSignal™) | For chemiluminescent detection. | |

| Stripping Buffer | Thermo Fisher Scientific (Restore™) | For removing antibodies before re-probing.[17][18][19][20][21] |

Detailed Experimental Protocol

Step 1: Cell Culture and NS-018 Treatment

-

Culture Cells: Culture HEL cells or another appropriate JAK2 V617F-positive cell line according to standard protocols.

-

Seed Cells: Seed cells in 6-well plates at a density that will allow them to reach ~80% confluency at the time of harvest.

-

Prepare NS-018 Dilutions: Prepare serial dilutions of NS-018 in culture medium from your DMSO stock. A typical dose-response range could be 0, 10, 30, 100, 300, and 1000 nM. The "0 nM" well is the vehicle control and should contain the same final concentration of DMSO as the highest NS-018 dose.

-

Treat Cells: Replace the existing medium with the NS-018-containing medium. Incubate for a predetermined time (e.g., 2-4 hours). This duration is typically sufficient to observe changes in phosphorylation signaling.

Step 2: Cell Lysis and Protein Extraction (The Critical Step)

Causality: The goal here is to instantly halt all enzymatic activity to preserve the protein phosphorylation state exactly as it was inside the cell. Phosphatases are highly active and will rapidly remove phosphate groups if not inhibited.[13][14]

-

Prepare Lysis Buffer: Immediately before use, supplement cold RIPA buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep on ice at all times.[16][22]

-

Harvest Cells: Place the 6-well plate on ice. Aspirate the medium. Wash the cells once with ice-cold PBS.

-

Lyse Cells: Add 100-150 µL of the supplemented ice-cold RIPA buffer to each well. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate & Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. This is your protein lysate.

Step 3: Protein Quantification and Sample Preparation

-

Quantify: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize Samples: Calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (e.g., 20-30 µg per lane).

-

Prepare for Loading: In a new tube, mix the normalized volume of lysate with an equal volume of 2X Laemmli sample buffer.

-

Denature: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Step 4: SDS-PAGE and Membrane Transfer

-

Gel Electrophoresis: Load the denatured samples onto an 8% or 10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom. STAT5 has a molecular weight of ~90 kDa.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is often preferred for quantitative accuracy. Expert Tip: Pre-wet the PVDF membrane in methanol for ~30 seconds before equilibrating in transfer buffer.[16]

Step 5: Immunoblotting for p-STAT5

Caption: A complete Western blot workflow for p-STAT5 detection and validation.

-

Blocking: Incubate the membrane in a blocking buffer of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Causality: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can cause high background.[13][14][16]

-

Primary Antibody: Dilute the anti-p-STAT5 (Tyr694) antibody in 5% BSA/TBST (typically 1:1000 dilution). Incubate the membrane overnight at 4°C with gentle agitation.[15]

-

Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (typically 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Final Washes: Wash the membrane again, three times for 5 minutes each with TBST.

-

Detection: Apply an ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imager. Adjust exposure time to avoid signal saturation.

Step 6: Stripping and Re-probing for Validation

-

Strip: Wash the membrane briefly in TBST, then apply a commercial stripping buffer or a lab-prepared buffer (e.g., containing SDS and β-mercaptoethanol) for 15-30 minutes at room temperature.[18][19][20]

-

Wash Thoroughly: Wash the membrane extensively (e.g., 5-6 times for 5 minutes each) in TBST to remove all traces of the stripping buffer and antibodies.[19]

-

Verify Stripping: Optionally, apply ECL substrate again to ensure no signal remains, confirming complete antibody removal.

-

Re-probe: Repeat the immunoblotting process starting from the blocking step (Step 5.1). First, probe with the anti-total STAT5 antibody. After imaging, strip again and re-probe with the anti-GAPDH loading control antibody.

Data Analysis and Expected Results

The primary outcome will be a visible, dose-dependent decrease in the band intensity for p-STAT5 in the lanes corresponding to increasing concentrations of NS-018. The bands for total STAT5 and the loading control should remain consistent across all lanes.

Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities.

-

Normalize the p-STAT5 signal to the total STAT5 signal for each lane (p-STAT5 / total STAT5).

-

Further normalize this ratio to the loading control signal to correct for any minor loading variations.

-

Finally, express the results relative to the vehicle control (0 nM NS-018), which is set to 1.0 or 100%.

Representative Data Summary:

| NS-018 Conc. (nM) | p-STAT5 Intensity | Total STAT5 Intensity | GAPDH Intensity | Relative p-STAT5 Level (Normalized) |

| 0 (Vehicle) | 15,200 | 14,800 | 25,100 | 1.00 |

| 10 | 11,500 | 15,100 | 24,900 | 0.74 |

| 30 | 7,100 | 14,950 | 25,300 | 0.46 |

| 100 | 2,400 | 15,050 | 25,000 | 0.16 |

| 300 | 550 | 14,850 | 24,800 | 0.04 |

| 1000 | <100 | 15,150 | 25,200 | <0.01 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| No/Weak p-STAT5 Signal | Inefficient lysis; Phosphatase activity not inhibited; Insufficient protein load. | Use fresh, ice-cold lysis buffer with freshly added phosphatase inhibitors.[13][14] Increase protein load to 30-50 µg. |

| High Background | Insufficient blocking; Blocking with milk. | Increase blocking time to 1.5 hours. Switch to 5% BSA in TBST as the blocking agent. [14][16] Increase number and duration of wash steps. |

| p-STAT5 signal decreases, but so does Total STAT5 | The compound may be inducing protein degradation or affecting transcription at high doses/long incubation. | Reduce incubation time. Verify with a time-course experiment. |

| Uneven Loading Control Bands | Pipetting errors during quantification or loading. | Be meticulous during protein quantification and sample loading. Always run a loading control. |

References

-

A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. PubMed, National Center for Biotechnology Information.[Link]

-

A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed, National Center for Biotechnology Information.[Link]

-

Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog.[Link]

-

Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Cytiva.[Link]

-

Phosphatase Inhibitor. Biocompare.[Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]

-

JAK2-V617F-mediated signalling is dependent on lipid rafts and statins inhibit JAK2-V617F-dependent cell growth. National Institutes of Health.[Link]

-

NS-018 versus Best Available Therapy in Subjects with Primary Myelofibrosis. Health Research Authority.[Link]

-

A Phase 1/2 Study of NS-018, an Oral JAK2 Inhibitor, in Patients with Primary Myelofibrosis (PMF), Post-Polycythemia Vera Myelofibrosis (pPV MF), or Post-Essential Thrombocythemia Myelofibrosis (pET MF). Blood (ASH Publications).[Link]

-

PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. PubMed, National Center for Biotechnology Information.[Link]

-

NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model. Cureus.[Link]

-

NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis. PR Newswire.[Link]

-

Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate.[Link]

-

Effects of a Novel, Selective Jak2 Inhibitor, AZ60, on STAT5 Signaling and Cellular Growth in Jak2 V617F Cell Lines. Blood (ASH Publications).[Link]

-

What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate.[Link]

-

IRS2 silencing decreases STAT5 phosphorylation in HEL (JAK2 V617F )... ResearchGate.[Link]

-

STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant. PubMed, National Center for Biotechnology Information.[Link]

-

STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant. PubMed, National Center for Biotechnology Information.[Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]

-

A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed, National Center for Biotechnology Information.[Link]

-

Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. PubMed, National Center for Biotechnology Information.[Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]

Sources

- 1. JAK2-V617F-mediated signalling is dependent on lipid rafts and statins inhibit JAK2-V617F-dependent cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. biocompare.com [biocompare.com]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. inventbiotech.com [inventbiotech.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. abcam.com [abcam.com]

- 18. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. blog.addgene.org [blog.addgene.org]

- 20. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]

- 21. Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva [cytivalifesciences.com.cn]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes & Protocols: Long-Term Storage of NS-018 Maleate Powder

Document ID: AN-NS018-STAB-001

Abstract

This document provides a comprehensive guide to the optimal long-term storage conditions for NS-018 maleate (also known as Fedratinib or Ilginatinib maleate) powder, a potent and selective Janus kinase 2 (JAK2) inhibitor.[1][2] Ensuring the chemical integrity and physical stability of this active pharmaceutical ingredient (API) is paramount for the validity and reproducibility of preclinical and clinical research. This guide synthesizes data from supplier specifications, regulatory guidelines, and the primary scientific literature to establish protocols for storage, handling, and stability verification. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain compound integrity over extended periods.

Introduction: The Criticality of Stability

NS-018 maleate is a small molecule inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[3] As with any precision research compound, its efficacy and safety are directly linked to its purity and structural integrity. Degradation of the powder can lead to a loss of potency, the formation of potentially confounding impurities, and altered physical properties, all of which can compromise experimental outcomes.

The maleate salt form, while often used to improve solubility and bioavailability, can introduce specific stability challenges, such as a heightened sensitivity to moisture. Therefore, a robust storage strategy is not merely a recommendation but a foundational component of good laboratory practice, ensuring that the material used at the end of a multi-year study is functionally identical to the material used at the beginning.

Physicochemical Properties & Stability Profile

Understanding the inherent properties of NS-018 maleate is essential for designing an effective storage protocol.

| Property | Value / Observation | Implication for Storage |

| Chemical Name | (Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | Complex structure with multiple functional groups susceptible to degradation. |

| Molecular Formula | C₂₅H₂₄FN₇O₄ | High nitrogen content suggests potential sites for oxidation. |

| Hygroscopicity | NS-018 maleate is noted to be hygroscopic.[4] | Critical. Absorption of water can lead to physical clumping and initiate hydrolytic degradation pathways. Strict desiccation is required. |

| Thermal Stability | Subject to degradation under thermal stress. | Low-temperature storage is necessary to minimize the rate of chemical degradation. |

| Photostability | Forced degradation studies show susceptibility to photolytic degradation. | Material must be protected from light at all times. |

| Oxidative Stability | Subject to degradation under oxidative stress. | Storage under an inert atmosphere is highly recommended to prevent oxidative degradation. |

| Metabolism | Primarily metabolized by CYP3A4 in vivo.[5] | While not a direct storage concern, this highlights the molecule's susceptibility to oxidative chemical transformation. |

Core Long-Term Storage Protocol

Based on the physicochemical profile, the following conditions are mandated for the long-term storage of NS-018 maleate powder to ensure stability for periods exceeding two years.

-

Temperature: -20°C is the standard recommended temperature. For indefinite storage, -80°C provides a superior safeguard by further reducing the kinetics of all potential degradation reactions. Short-term deviations, such as during shipping, should not significantly impact product life, but prolonged exposure to room temperature must be avoided.[6]

-

Humidity: Store under desiccated conditions. The container must be tightly sealed and stored in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves). The hygroscopic nature of the powder makes this the most critical parameter to control.[4] Clumping of the powder is a primary indicator of moisture absorption.[7]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After dispensing from the primary container, the headspace should be backfilled with a dry, inert gas before resealing. This minimizes the risk of oxidation.

-

Light: Protect from all light sources. The primary container should be opaque. If a clear container is used (e.g., a glass vial), it must be wrapped in aluminum foil or stored inside a light-blocking secondary container.

-

Container: Use chemically inert, airtight containers. Borosilicate glass vials with PTFE-lined screw caps are ideal. Ensure the container is appropriately sized to minimize headspace volume.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Standard) or -80°C (Optimal) | Reduces the rate of all chemical degradation reactions. |

| Humidity | Dessicated (e.g., in a desiccator) | Prevents moisture absorption by the hygroscopic powder, mitigating hydrolysis and physical changes.[4][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidative degradation of the molecule over time. |

| Light | In the Dark (Opaque container or foil wrap) | Prevents photolytic degradation. |

Handling Protocol for Hygroscopic Powder

Due to its hygroscopic nature, proper handling of NS-018 maleate powder is as crucial as its storage.

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator (minimum 60 minutes). This prevents atmospheric moisture from condensing on the cold powder.

-

Environment: Whenever possible, handle the powder in a controlled, low-humidity environment, such as a glove box purged with nitrogen or argon.[9]

-

Dispensing: Use clean, dry spatulas. Work quickly and efficiently to minimize the powder's exposure to the atmosphere.

-

Resealing: Immediately after dispensing, securely reseal the container. If significant headspace has been created, backfill with an inert gas.

-

Return to Storage: Promptly return the container to the recommended -20°C or -80°C storage condition.

Protocol for Stability Re-evaluation

To ensure the integrity of the compound over multi-year storage, a periodic re-evaluation is a self-validating requirement. This protocol is based on established stability-indicating methods and ICH guidelines.[10][11]

Frequency

For a proposed re-test period of at least 12 months, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

Analytical Method: Stability-Indicating RP-HPLC

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients. A recently published method provides an excellent starting point.[12][13]

Objective: To quantify the purity of NS-018 maleate and detect any degradation products.

Instrumentation:

-

HPLC system with UV detector

-

Column: C18, 250mm x 4.6mm, 5µm particle size (or equivalent)[14]

Reagents:

-

Acetonitrile (HPLC Grade)

-

Phosphate Buffer (pH 5.0, HPLC Grade)

-

NS-018 Maleate Reference Standard

-

NS-018 Maleate test sample (from long-term storage)

Chromatographic Conditions:

-

Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (20:80 v/v)[14]

-

Flow Rate: 1.0 mL/min[14]

-

Detection Wavelength: 290 nm[14]

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the NS-018 Maleate Reference Standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Prepare the NS-018 Maleate test sample from storage in the same manner and at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. The tailing factor for the NS-018 peak should be ≤ 2.0.

-

Analysis: Inject the standard and sample solutions.

-

Calculation: Calculate the purity of the test sample by comparing its peak area to that of the reference standard. Assess the chromatogram for any new peaks, which would indicate the presence of degradation products. The total area of all impurity peaks should not exceed a pre-defined limit (e.g., 1.0%).

Troubleshooting Common Storage Issues

| Observed Issue | Probable Cause | Corrective and Preventive Action |

| Powder is clumpy or sticky | Moisture absorption due to improper handling or failed container seal. | Verify handling protocol (equilibration step). Inspect container seal. Test powder for water content (Karl Fischer) and purity (HPLC). Discard if degraded. Use fresh desiccant. |

| Discoloration (e.g., yellowing) | Chemical degradation (e.g., oxidation or photolysis). | Verify storage in the dark and under inert gas. Perform HPLC analysis to identify and quantify impurities. If purity is compromised, discard the material. |

| Inconsistent analytical results | Non-homogenous degradation or contamination. | Ensure proper mixing of the lot before sampling. Re-qualify the material against a fresh reference standard. Review all handling procedures. |

References

- Benchchem. (n.d.). Best practices for long-term storage of Cinepazide Maleate powder.

- Harrison, C., et al. (2017). Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study.

- MedchemExpress.com. (n.d.). Stability and Storage.

- MedKoo Biosciences. (n.d.). Ilginatinib maleate | CAS#1354799-87-3.

- Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 30(6), 1338-1344.

- MedchemExpress.com. (n.d.). Ilginatinib maleate (NS-018 maleate).

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Wikipedia. (n.d.). Fedratinib. Retrieved from [Link]

- Zhang, J., et al. (2021). In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. Frontiers in Pharmacology, 12, 633519.

- Panchadi, G., et al. (2024). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. Organic Chemistry: An Indian Journal.

- Pardanani, A. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. Expert Opinion on Pharmacotherapy, 23(10), 1133-1141.

- Lee, P. S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1346.

- Patel, D., Purohit, P., & Doshi, S. (2023). Analytical method development and validation for estimation of fedratinib in pharmaceutical dosage form by HPLC. KSV Journal of Pharmacy and Health Sciences.

-

Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathway of fedratinib in humans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Fedratinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Bristol-Myers Squibb Canada. (2025). INREBIC (fedratinib) capsules - Product Monograph. Retrieved from [Link]

-

Dr. Urite. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fedratinib Hydrochloride? Retrieved from [Link]

-

KSV Journal of Pharmacy and Health Sciences. (2023). Analytical method development and validation for estimation of fedratinib in pharmaceutical dosage form by HPLC. Retrieved from [Link]

Sources

- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Fedratinib Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway [mdpi.com]

- 7. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 10. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated green ultra-fast UPLC-MS/MS method for the quantification of fedratinib in an HLM matrix: application to in vitro and in silico metabolic stability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 13. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its For… [ouci.dntb.gov.ua]

- 14. ksvjphs.com [ksvjphs.com]

Troubleshooting & Optimization

Technical Support Center: NS-018 Maleate (Ilginatinib) In Vitro Optimization & Troubleshooting

Product: NS-018 (Ilginatinib) Maleate Primary Target: JAK2 (V617F, Wild Type) Primary Off-Targets: Src-family kinases (SRC, FYN), FLT3 (weak), ABL (weak) Audience: Senior Researchers, Assay Development Scientists

Technical Snapshot & Selectivity Profile

NS-018 maleate is a highly potent, ATP-competitive inhibitor of JAK2. While it demonstrates significant selectivity over other JAK family members (JAK1, JAK3, TYK2), its structural pharmacophore possesses a dual-inhibitory capability against Src-family kinases (SFKs).[1] Understanding this off-target profile is critical for interpreting phenotypic data, particularly in complex cellular models where SRC signaling may drive proliferation independent of JAK2.

Kinase Selectivity Data

Data represents enzymatic IC50 values unless otherwise noted.

| Target Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) | Clinical/Experimental Relevance |

| JAK2 | 0.72 | 1x | Primary target. High potency against V617F mutant.[1][2] |

| JAK1 | 33 | ~46x | Reduced risk of immunosuppression compared to pan-JAK inhibitors. |

| JAK3 | 39 | ~54x | Minimal impact on lymphoid cell development. |

| TYK2 | 22 | ~31x | Sparing of IL-12/IL-23 signaling. |

| SRC | ~0.8 - 1.0 | ~1x | CRITICAL OFF-TARGET. Co-inhibition can confound proliferation assays. |

| FYN | ~3.0 | ~4x | Src-family kinase; relevant in T-cell signaling. |

| FLT3 | ~65 | ~90x | Weak inhibition; relevant only at high micromolar concentrations.[1] |

| ABL | ~32 | ~45x | Weak inhibition; minimal effect on BCR-ABL+ lines (e.g., K562). |

Signaling Pathway & Off-Target Interference

The following diagram illustrates the mechanistic overlap between the primary JAK2-STAT pathway and the off-target SRC signaling nodes. Use this to diagnose whether your observed phenotype is on-target or off-target.

Figure 1: Dual inhibition mechanism. NS-018 inhibits JAK2 (primary) and SRC (off-target), potentially blocking parallel survival pathways (MAPK/PI3K) driven by integrins or RTKs.

Troubleshooting Guide: FAQs & Solutions

Category A: Experimental Artifacts & Solubility

Q1: My IC50 values are shifting significantly between replicates. Is the compound unstable?

-

Root Cause: NS-018 maleate is sensitive to moisture. The maleate salt form can be hygroscopic, and water accumulation in DMSO stocks degrades the compound's potency over time or causes precipitation upon dilution into aqueous media.

-

Solution:

-

DMSO Quality: Use anhydrous, newly opened DMSO for stock preparation.

-

Storage: Store aliquots at -80°C. Do not freeze/thaw more than 3 times.

-

Visual Check: Inspect the 1000x stock for micro-precipitates before adding to the media.

-

Q2: I observe higher toxicity in my "negative control" cell lines (JAK2-wt/negative) than expected. Why?

-

Root Cause: This is likely SRC-driven toxicity . While NS-018 is selective for JAK2 over JAK1/3, its equipotent inhibition of SRC (IC50 ~1 nM) means that cell lines dependent on Src-family kinases for adhesion or proliferation will be sensitive, regardless of their JAK2 status.

-

Validation Protocol:

-

Run a Western Blot for p-SRC (Tyr416) . If NS-018 ablates p-SRC at the same concentration as p-STAT5, the toxicity is likely off-target.

-

Use a specific JAK2 inhibitor (e.g., Fedratinib) alongside NS-018 to differentiate phenotypes.

-

Category B: Assay Interference

Q3: Why is the cellular IC50 (60-120 nM) so much higher than the enzymatic IC50 (0.72 nM)?

-

Root Cause: ATP Competition.[3]

-

Enzymatic assays are often run at

for ATP (low micromolar). -

Cellular assays contain millimolar intracellular ATP, which competes with NS-018 for the binding pocket.

-

-

Adjustment: This shift is normal (approx. 100-fold shift). If your cellular IC50 exceeds 500 nM in a JAK2-dependent line (e.g., SET-2 or Ba/F3-V617F), check cell permeability or compound degradation.

Q4: Can I use NS-018 to study FLT3-ITD AML models?

-

Analysis: Caution is advised. While NS-018 inhibits FLT3 (IC50 ~65 nM), it is ~90-fold less potent against FLT3 than JAK2.

-

Risk: To inhibit FLT3 completely, you may need concentrations (0.5 - 1.0 µM) that fully inhibit JAK2, JAK1, and SRC. This "poly-pharmacology" makes it impossible to attribute the phenotype solely to FLT3 inhibition. Use a specific FLT3 inhibitor (e.g., Gilteritinib) as a control.

Validated Experimental Workflows

Protocol 1: Differentiating JAK2 vs. SRC Inhibition (Western Blot)

Objective: Confirm if the observed effect is due to JAK2 or SRC blockade.

Reagents:

-

NS-018 Maleate (10 mM Stock in DMSO)

-

Positive Control Cell Line: HEL or SET-2 (JAK2 V617F driven)[4]

-

Off-Target Control Line: K562 (BCR-ABL driven, SRC active)

Step-by-Step:

-

Seeding: Plate cells at

cells/mL in 6-well plates. -

Starvation: Serum-starve for 4 hours (optional, enhances signal-to-noise).

-

Treatment: Treat with NS-018 dose titration: 0, 1, 10, 100, 1000 nM for 2 hours .

-

Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4 is critical).

-

Immunoblot Targets:

-

Primary: p-STAT5 (Tyr694) – Marker for JAK2 activity.

-

Off-Target: p-SRC (Tyr416) – Marker for SRC activity.

-

Loading: Total STAT5 / Total SRC / GAPDH.

-

Interpretation:

-

Pure JAK2 Effect: p-STAT5 decreases at 10-50 nM; p-SRC remains stable.

-

Dual Effect (Standard for NS-018): p-STAT5 decreases at 10-50 nM; p-SRC decreases at 10-50 nM.

-

Off-Target Dominance: If p-STAT5 is unchanged but p-SRC drops, the phenotype is SRC-driven.

Protocol 2: Solubility & Stock Preparation

Objective: Prevent precipitation-induced assay variability.

-

Solvent: Use 100% DMSO (Molecular Biology Grade).

-

Concentration: Prepare a master stock at 10 mM .

-

Note: NS-018 maleate is soluble up to 100 mg/mL in DMSO, but 10 mM is safer to prevent crashing out upon freeze-thaw.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

Working Solutions:

-

Dilute 10 mM stock 1:1000 into culture media to achieve 10 µM (Final DMSO: 0.1%).

-

Perform serial dilutions in media (not DMSO) immediately before adding to cells to prevent protein precipitation in high-DMSO intermediates.

-

Logic Tree: Investigating Unexpected Toxicity

Use this flow to determine the source of toxicity in your experiments.

Figure 2: Troubleshooting workflow for distinguishing off-target SRC inhibition from general compound toxicity.

References

-

Nakaya, Y., et al. (2011). "NS-018, a Potent and Selective JAK2/Src Inhibitor, Effectively Treats Murine MPN Induced by the Janus Kinase 2 (JAK2) V617F Mutant."[1][4][5] Blood Cancer Journal.

-

Shide, K., et al. (2014). "Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis."[2][4][5][6] Leukemia.[7][8][9][10]

-

MedChemExpress. "Ilginatinib (NS-018) Product Information & Kinase Profile."

-

BenchChem. "The Discovery and Development of NS-018: A Selective JAK2 Inhibitor."

-

Verstovsek, S., et al. (2017). "A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis." Leukemia.[7][8][9][10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]

Technical Support Center: Managing NS-018 Maleate-Induced Thrombocytopenia in Murine Models

Prepared by: Senior Application Scientist, Drug Development Support

Welcome to the technical support center for researchers utilizing NS-018 maleate. This guide is designed to provide in-depth, actionable advice for identifying, understanding, and mitigating thrombocytopenia in mouse models. We will delve into the mechanisms behind this on-target effect and provide field-proven troubleshooting strategies and experimental protocols to ensure the integrity and success of your research.